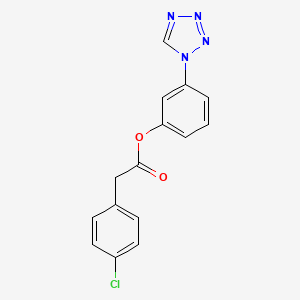
3-(1H-tetrazol-1-yl)phenyl (4-chlorophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-tetrazol-1-yl)phenyl (4-chlorophenyl)acetate is a compound that features a tetrazole ring, a phenyl group, and a chlorophenyl acetate moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids . This compound is of interest in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-tetrazol-1-yl)phenyl (4-chlorophenyl)acetate typically involves the formation of the tetrazole ring followed by esterification. One common method is the [3+2] cycloaddition of azides with nitriles to form the tetrazole ring . The reaction conditions often include the use of catalysts such as copper(I) salts and solvents like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction . These methods also allow for better control over reaction conditions, leading to higher purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1H-tetrazol-1-yl)phenyl (4-chlorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the tetrazole ring or the phenyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and acids/bases are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
3-(1H-tetrazol-1-yl)phenyl (4-chlorophenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Mechanism of Action
The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl (4-chlorophenyl)acetate involves its interaction with various molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate specific pathways, leading to the compound’s biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-tetrazole: A simpler tetrazole compound with similar biological activities.
4-chlorophenyl acetate: Shares the chlorophenyl acetate moiety but lacks the tetrazole ring.
5-phenyltetrazole: Another tetrazole derivative with a phenyl group at the 5-position.
Uniqueness
3-(1H-tetrazol-1-yl)phenyl (4-chlorophenyl)acetate is unique due to the combination of the tetrazole ring and the chlorophenyl acetate moiety. This structure provides a balance of electron-donating and electron-withdrawing properties, enhancing its stability and reactivity . Additionally, the presence of the tetrazole ring allows for bioisosteric replacement of carboxylic acids, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C15H11ClN4O2 |
|---|---|
Molecular Weight |
314.72 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl] 2-(4-chlorophenyl)acetate |
InChI |
InChI=1S/C15H11ClN4O2/c16-12-6-4-11(5-7-12)8-15(21)22-14-3-1-2-13(9-14)20-10-17-18-19-20/h1-7,9-10H,8H2 |
InChI Key |
GJZAWPOKSIKHSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)CC2=CC=C(C=C2)Cl)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















